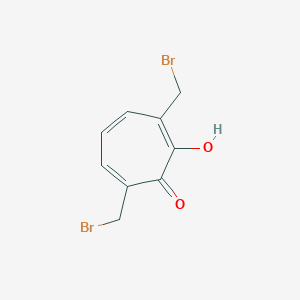
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as 3,7-Bis(bromomethyl)tropolone, is a chemical compound with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a cycloheptatrienone ring, which also contains a hydroxyl group. It is a derivative of tropolone, a seven-membered aromatic ring with a ketone and hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or a less toxic alternative like linear alkanes (C6-C8). The reaction conditions usually include heating and stirring to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the ketone group to an alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Commonly used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can form amine derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
4,4’-Bis(bromomethyl)biphenyl: Contains two bromomethyl groups attached to a biphenyl structure.
Uniqueness
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to its combination of bromomethyl groups and a hydroxyl group on a cycloheptatrienone ring
Properties
CAS No. |
73382-00-0 |
|---|---|
Molecular Formula |
C9H8Br2O2 |
Molecular Weight |
307.97 g/mol |
IUPAC Name |
3,7-bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8Br2O2/c10-4-6-2-1-3-7(5-11)9(13)8(6)12/h1-3H,4-5H2,(H,12,13) |
InChI Key |
OPQWVLFKSUMZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C(=C1)CBr)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


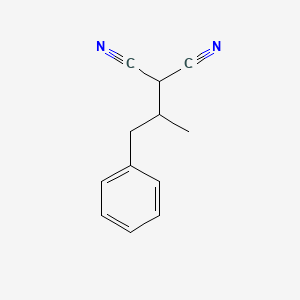

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
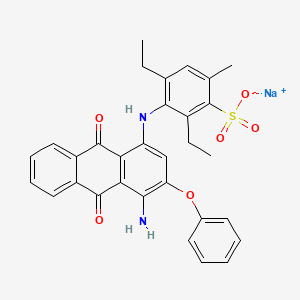
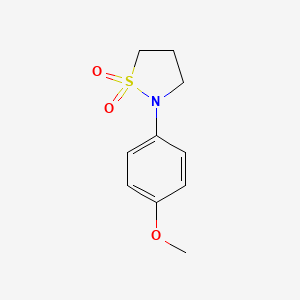
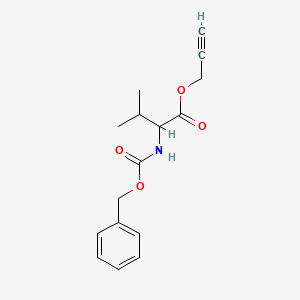

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)
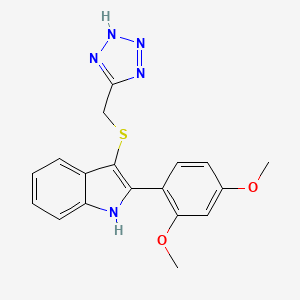

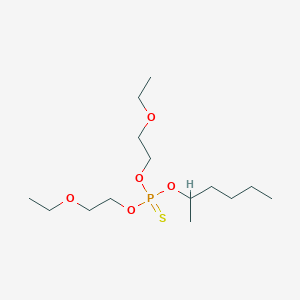
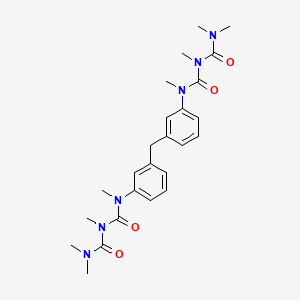
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

